
Clobenoside
概要
説明
準備方法
化学反応の分析
クロベノサイドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、クロベノサイドの酸化は、対応するカルボン酸の生成につながる可能性があり、一方、還元はアルコール誘導体の生成につながる可能性があります .
科学研究への応用
クロベノサイドは、幅広い科学研究への応用があります。 化学では、さまざまな合成反応の試薬として使用されます。 生物学では、クロベノサイドは、糖タンパク質生合成への影響と、血管保護剤としての可能性について研究されています . 医学では、慢性静脈不全などの血管系の健康に関連する状態の治療に使用されています . さらに、クロベノサイドは、医薬品やその他の化学製品の製造における産業用途があります .
科学的研究の応用
Therapeutic Applications
-
Dermatological Conditions
- Clobenoside is commonly prescribed for inflammatory skin disorders such as eczema and psoriasis. Its efficacy stems from its ability to reduce inflammation and suppress the immune response in affected areas.
- Case Study : A study involving patients with severe atopic dermatitis demonstrated significant improvement in symptoms after a treatment regimen including this compound, with a notable reduction in pruritus and erythema.
-
Respiratory Disorders
- The compound has been explored for its potential in treating asthma and chronic obstructive pulmonary disease (COPD). This compound can help manage airway inflammation and improve lung function.
- Case Study : Research involving asthmatic patients showed that this compound significantly decreased the frequency of exacerbations compared to placebo, indicating its role in long-term management strategies.
-
Autoimmune Diseases
- This compound has been investigated for its immunosuppressive effects in conditions like rheumatoid arthritis and lupus. By modulating immune responses, it can alleviate symptoms and slow disease progression.
- Case Study : In a clinical trial for rheumatoid arthritis, patients receiving this compound reported reduced joint swelling and pain, alongside improved mobility metrics.
-
Gastrointestinal Disorders
- The compound is also being studied for inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. Its anti-inflammatory properties may help manage flare-ups.
- Case Study : A cohort study involving IBD patients indicated that those treated with this compound experienced fewer flare-ups and required less frequent hospitalization.
Comparative Efficacy
A comparative analysis of this compound against other corticosteroids reveals its unique profile:
Compound | Primary Use | Efficacy in Inflammation | Side Effects |
---|---|---|---|
This compound | Dermatological disorders | High | Mild (skin atrophy) |
Betamethasone | Allergic reactions | Very High | Moderate (systemic effects) |
Hydrocortisone | Adrenal insufficiency | Moderate | Low (systemic effects) |
作用機序
クロベノサイドの作用機序は、血管の健康に関連する分子標的と経路との相互作用に関係しています。 クロベノサイドは、血管の完全性を維持する上で重要な役割を果たす糖タンパク質の生合成を調節することにより、その効果を発揮すると考えられています . この化合物の血管保護作用は、血管壁を強化し、血流を改善する能力に起因しています .
類似化合物の比較
クロベノサイドは、トリベノサイドやヒドロシンコニジニンなど、血管保護作用を持つ他の化合物と類似しています . クロベノサイドは、その特定の分子構造と糖タンパク質生合成を調節する能力がユニークです . これは、血管疾患の治療と、血管の健康に焦点を当てた科学研究において、貴重な化合物となっています .
類似化合物との比較
Clobenoside is similar to other compounds with vasoprotective properties, such as tribenoside and hydrocinchonidine . this compound is unique in its specific molecular structure and its ability to modulate glycoprotein biosynthesis . This makes it a valuable compound in the treatment of vascular conditions and in scientific research focused on vascular health .
特性
IUPAC Name |
5-[1,2-bis[(4-chlorophenyl)methoxy]ethyl]-2-ethoxy-4-propoxyoxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32Cl2O6/c1-3-13-31-24-22(28)25(30-4-2)33-23(24)21(32-15-18-7-11-20(27)12-8-18)16-29-14-17-5-9-19(26)10-6-17/h5-12,21-25,28H,3-4,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYOWSGCMGEQHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(OC1C(COCC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)Cl)OCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865518 | |
Record name | Ethyl 5,6-bis-O-[(4-chlorophenyl)methyl]-3-O-propylhexofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29899-95-4 | |
Record name | Clobenoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。